Cas no 1443353-75-0 (Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate)
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate
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- MDL: MFCD15145766
- Inchi: 1S/C13H16O3S/c1-3-5-10-6-8-11(9-7-10)17-13(15)12(14)16-4-2/h6-9H,3-5H2,1-2H3
- InChI Key: MLHMSLSSSUISSN-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)C(SC1=CC=C(CCC)C=C1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 7
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB434516-1 g |
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate |
1443353-75-0 | 1g |
€594.40 | 2023-03-11 | ||
| abcr | AB434516-5 g |
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate |
1443353-75-0 | 5g |
€1,373.40 | 2023-03-11 | ||
| abcr | AB434516-1g |
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate; . |
1443353-75-0 | 1g |
€1621.70 | 2024-04-19 | ||
| abcr | AB434516-5g |
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate |
1443353-75-0 | 5g |
€1373.40 | 2023-09-04 | ||
| Fluorochem | 400390-1g |
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate |
1443353-75-0 | 97.0% | 1g |
£570.00 | 2023-04-30 | |
| Fluorochem | 400390-5g |
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate |
1443353-75-0 | 97.0% | 5g |
£1377.00 | 2023-04-30 |
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate Suppliers
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate Related Literature
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate
Comprehensive Overview of Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate (CAS No. 1443353-75-0)
Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate (CAS No. 1443353-75-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical intermediates, agrochemicals, and material science. This ester derivative, characterized by its sulfanyl and oxo-acetate functional groups, exhibits unique reactivity and potential applications in synthetic chemistry. Its molecular structure, featuring a 4-n-propylphenyl moiety, contributes to its lipophilicity and stability, making it a valuable building block for advanced chemical synthesis.
In recent years, the demand for high-purity intermediates like Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate has surged, driven by the growth of custom synthesis and contract research organizations (CROs). Researchers frequently search for "CAS 1443353-75-0 suppliers" or "synthesis of sulfanyl-oxo esters," reflecting the compound's niche yet critical role in R&D. Its applications span peptide coupling agents, polymer modifiers, and catalysts, aligning with trends in green chemistry and sustainable manufacturing.
The compound's structure-activity relationship (SAR) has been explored in drug discovery, particularly in modulating enzyme inhibition and receptor binding. Keywords such as "bioactive sulfur-containing compounds" and "ethyl ester derivatives in medicine" highlight its relevance in pharmacophore design. Notably, its thioester linkage offers versatility in bioconjugation, a technique pivotal for antibody-drug conjugates (ADCs) and prodrug development.
From an industrial perspective, Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate is synthesized via esterification and thiolation reactions, often optimized for scalability and yield efficiency. Searches like "safe handling of sulfanyl esters" underscore the importance of process safety in its production. Analytical methods such as HPLC and NMR are routinely employed to verify its purity, a critical factor for end-users in fine chemicals and electronic materials.
Emerging applications include its use in organic electronics, where its electron-withdrawing properties enhance charge transport in semiconducting polymers. This aligns with the global push for flexible electronics and optoelectronic devices. Additionally, its role in flavor and fragrance synthesis—owing to its volatile ester nature—has sparked interest in the food additives sector, particularly for thermal stability studies.
Environmental considerations are also paramount. Researchers investigate "biodegradability of sulfur esters" and "eco-friendly synthesis routes" for compounds like CAS 1443353-75-0, reflecting the shift toward circular economy principles. Regulatory compliance, such as REACH and FDA guidelines, further dictates its commercial viability, emphasizing the need for transparent supply chains.
In summary, Ethyl 2-(4-n-propylphenyl)sulfanyl-2-oxo-acetate (CAS No. 1443353-75-0) represents a multifaceted compound with cross-disciplinary utility. Its synthesis, applications, and safety profile continue to evolve, driven by innovations in molecular design and industrial demand. As the scientific community prioritizes functional materials and precision chemistry, this compound is poised to remain a focal point in advanced chemical research.
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